- Preparation of sulfonamides as Eis inhibitors useful in therapy of drug resistant bacterial infections, United States, , ,
Cas no 952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
952-10-3 structure
Product Name:2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Número CAS:952-10-3
MF:C8H5ClN2O4S
Megavatios:260.654299497604
MDL:MFCD13187318
CID:797385
PubChem ID:4983738
Update Time:2024-10-25
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Propiedades químicas y físicas
Nombre e identificación
-
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
- 6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride(SALTDATA: FREE)
- 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride (ACI)
- 2,3-Dihydroxyquinoxaline-6-sulfonyl chloride
- 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
- 6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione
- ALBB-005260
- 952-10-3
- LS-01985
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, AldrichCPR
- AKOS000200830
- CS-0188487
- 6-Quinoxalinesulfonoyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- AKOS005136050
- SCHEMBL2194658
- 2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride
- STK880384
- STK503315
- 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONYLCHLORIDE
- SCHEMBL8555149
- MFCD13187318
- DTXSID60407238
- 2,3-dihydroxy-6-quinoxalinesulfonyl chloride
- E76990
- EN300-26356
- 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride
-
- MDL: MFCD13187318
- Renchi: 1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
- Clave inchi: VJHXFHCNOUEKQY-UHFFFAOYSA-N
- Sonrisas: O=C1C(=O)NC2C(=CC=C(S(Cl)(=O)=O)C=2)N1
Atributos calculados
- Calidad precisa: 259.9658555g/mol
- Masa isotópica única: 259.9658555g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 1
- Complejidad: 430
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.2
- Superficie del Polo topológico: 101Ų
Propiedades experimentales
- Denso: 1.649
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- índice de refracción: 1.615
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | D487840-10mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487840-50mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D487840-100mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM115866-250mg |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM115866-5g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1254723-1g |
6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo- |
952-10-3 | 95% | 1g |
$140 | 2024-06-07 | |
| abcr | AB302453-500 mg |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 500 mg |
€252.10 | 2023-07-20 | ||
| abcr | AB302453-1 g |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 1 g |
€362.50 | 2023-07-20 |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux; reflux → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referencia
- Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2016, 59(23), 10619-10628
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; rt; 8 h, 110 °C; cooled
Referencia
- Synthesis and neuropharmacological activity of some quinoxalinone derivatives, African Journal of Biotechnology, 2007, 6(6), 777-786
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; 8 h, 110 °C
Referencia
- Synthesis and Antimicrobial Activity of Some 2(1H)-Quinoxalinone-6-sulfonyl Derivatives, Phosphorus, 2005, 180(8), 1795-1807
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Synthesis, characterization and in-vitro antibacterial and antifungal activity of some derivatives of quinoxaline-2,3(1H,4H)-dione, Inventi Impact: Med Chem, 2013, (4), 206-210
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid
Referencia
- Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives, International Journal of Physical Sciences, 2021, 16(4),
Métodos de producción 7
Condiciones de reacción
Referencia
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 36(4), 449-454
Métodos de producción 8
Condiciones de reacción
Referencia
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Oriental Journal of Chemistry, 1999, 15(2), 223-228
Métodos de producción 9
Condiciones de reacción
Referencia
- Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Chlorosulfonic acid
1.2 Reagents: Chlorosulfonic acid
Referencia
- Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives, Bioorganic Chemistry, 2020, 104,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux
Referencia
- Preparation of sulfonamide compounds useful as Eis inhibitors, United States, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; 30 min, 0 - 5 °C; 60 min, 0 - 5 °C; 60 °C
Referencia
- Synthesis and properties of S-esters of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinethiosulfonic acid, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2007, 5(3), 56-63
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; 0 °C; 10 h, rt
Referencia
- Synthesis and characterization of some novel quinoxaline-2,3-dione derivatives. A preliminary investigation on their activity against a human epithelial carcinoma cell line, Letters in Drug Design & Discovery, 2011, 8(4), 317-320
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
Referencia
- Synthesis, antibacterial and antihyperglycemic activity of some new 6-substituted quinoxaline-2,3(1H,4H)-diones, Acta Ciencia Indica, 2006, 32(3), 203-208
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
Referencia
- Synthesis, antibacterial and anti-hyperglycemic activity of some 6-substituted quinoxaline-2,3-diones, Asian Journal of Chemistry, 2007, 19(2), 1473-1481
Métodos de producción 16
Condiciones de reacción
Referencia
- Product class 15: quinoxalines, Science of Synthesis, 2004, 16, 845-911
Métodos de producción 17
Condiciones de reacción
Referencia
- Focused library of heterocyclylsulfinic acids and their derivatives with kinase inhibitory activity, Russian Federation, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- 1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics, United States, , ,
Métodos de producción 19
Condiciones de reacción
Referencia
- Synthesis and biological activity of some new 2,3-dihydroxyquinoxaline-6-sulfonyl amino acids and dipeptide derivatives, Journal of the Serbian Chemical Society, 1986, 51(9-10), 441-7
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Raw materials
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preparation Products
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:952-10-3)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Número de pedido:A1068158
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 18:39
Precio ($):278.0
Correo electrónico:sales@amadischem.com
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Literatura relevante
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride) Productos relacionados
- 1020718-84-6(4-(Acetylamino)benzenesulfonyl-d5 Chloride)
- 1216418-07-3(4-N-Acetylaminobenzene-13C6-sulfonyl Chloride)
- 145650-57-3(Benzo[f]quinoxaline-9-sulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-)
- 841275-84-1(1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
- 121-60-8(4-acetamidobenzene-1-sulfonyl chloride)
- 145650-55-1(Benzo[f]quinoxaline-8-sulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-)
- 955-71-5(2,3-Dihydroxy-7-methylquinoxaline-6-sulfonyl Chloride)
- 23905-46-6(3-Acetamidobenzene-1-sulfonyl chloride)
- 77435-44-0(4-Acetamidobenzene-d4-sulfonyl Chloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:952-10-3)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Pureza:99%
Cantidad:5g
Precio ($):278.0